molecular formula C11H11N3O5S2 B5072183 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5072183
M. Wt: 329.4 g/mol
InChI Key: YDGQDNNJUOSWLJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thiazolidine-2,4-dione core linked to a sulfamoylphenyl group via an acetamide bridge. Its synthesis involves condensation of thiazolidine-2,4-dione derivatives with 2-chloro-N-(4-sulfamoylphenyl)acetamide under optimized conditions, yielding crystalline products characterized by NMR and mass spectrometry .

Notably, it exhibits excellent selectivity toward tumor cells over normal cells in low-down Minnow toxicity assays .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S2/c12-21(18,19)7-3-1-6(2-4-7)13-9(15)5-8-10(16)14-11(17)20-8/h1-4,8H,5H2,(H,13,15)(H2,12,18,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGQDNNJUOSWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Thiazolidine-2,4-dione Derivatives
Compound Name / Substituent(s) Biological Activity (IC₅₀ or Selectivity) Key Findings Reference
Target Compound Selective tumor cell toxicity Low toxicity in normal cells; VEGFR-2 inhibition and PPARγ agonism
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide IC₅₀: 15.28 mg/mL (MCF-7), 12.7 mg/mL (A549) Higher cytotoxicity vs. MCF-7 and A549 cells compared to earlier derivatives
2-[5-(3,4-Dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide Not explicitly reported Substituent variation enhances binding to carbonic anhydrase isoforms
2-[(5Z)-5-(4-Ethylbenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide Selective CA inhibition Tail length influences interaction with CA active site, improving selectivity
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Unspecified anticancer activity Sulfonyl group modifies electronic properties and binding affinity

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • The benzylidene group at the 5-position of the thiazolidine ring (e.g., 3,4-dimethoxy or 4-ethyl substitution) enhances binding to enzymatic targets like carbonic anhydrase (CA) isoforms by optimizing hydrophobic interactions .
    • Sulfamoylphenyl tail : Critical for anchoring the molecule to zinc-binding sites in CA inhibitors, as shown in crystallographic studies .
    • Heterocyclic Modifications : Derivatives with 1,3,4-thiadiazole or pyridine moieties (e.g., compound in Table 1, row 2) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with cellular receptors .

Selectivity and Toxicity Profiles

  • The target compound’s selectivity for tumor cells over normal cells surpasses that of sorafenib, a known kinase inhibitor, in toxicity assays .
  • In contrast, analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher potency but may compromise selectivity due to increased non-specific interactions .

Tautomerism and Stability

Unlike some thiazolidine-2,4-dione derivatives (e.g., 3c-I/3c-A in ), which exist as tautomeric mixtures, the target compound’s stability is attributed to its rigid sulfamoylphenyl-acetamide linkage, minimizing tautomerization-related variability .

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